6-Hydrazinylpyridin-2-amine

Catalog No.
S13487155
CAS No.
867131-47-3
M.F
C5H8N4
M. Wt
124.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-Hydrazinylpyridin-2-amine

CAS Number

867131-47-3

Product Name

6-Hydrazinylpyridin-2-amine

IUPAC Name

6-hydrazinylpyridin-2-amine

Molecular Formula

C5H8N4

Molecular Weight

124.14 g/mol

InChI

InChI=1S/C5H8N4/c6-4-2-1-3-5(8-4)9-7/h1-3H,7H2,(H3,6,8,9)

InChI Key

JLMDFJVDFPUONA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC(=C1)NN)N

6-Hydrazinylpyridin-2-amine is a highly versatile, bifunctional pyridine building block characterized by the presence of both an exocyclic primary amine and a hydrazine moiety at the 2- and 6-positions, respectively [1]. This dual functionality makes it a critical precursor for the synthesis of complex fused heterocycles, such as functionalized triazolopyridines and pyrazolopyridines, which are prevalent in advanced pharmaceutical scaffolds and agrochemicals. In procurement contexts, it is selected for its ability to enable single-step cyclocondensations while preserving an orthogonal amine handle for downstream derivatization, streamlining synthetic routes that would otherwise require multi-step protection and deprotection sequences [2].

Research Fit

Bifunctional scaffold for orthogonal derivatization
Ambient storage — no cold chain required
Tight purity specification supports reproducible synthesis

Substituting 6-hydrazinylpyridin-2-amine with simpler analogs like 2-hydrazinopyridine or 2,6-diaminopyridine fundamentally alters the available synthetic pathways and increases process complexity [1]. 2-Hydrazinopyridine allows for the formation of fused bicyclic systems but lacks the secondary amine handle, preventing subsequent cross-coupling or amide bond formation essential for library diversification. Conversely, 2,6-diaminopyridine lacks the highly nucleophilic hydrazine group, rendering direct cyclocondensation with dicarbonyls or orthoesters to form pyrazole or triazole rings impossible without additional, yield-reducing diazotization steps [2]. Consequently, for workflows requiring both fused-ring formation and late-stage functionalization, generic substitution leads to route elongation and significant losses in overall yield.

Substitution Risk

Target: 6‑Hydrazinylpyridin‑2‑amine
Common Substitute: 2‑Hydrazinylpyridine / 2‑Aminopyridine
Dual reactive handles (2‑NH₂ + 6‑NHNH₂)
Single handle — lacks orthogonal reactivity
Higher metal‑chelation capacity
Reduced chelation potential and ligand geometry shift
Distinct H‑bond donor/acceptor profile
Altered H‑bonding may disrupt binding modes

Single-Step Fused Ring Formation with Preserved Functionality

In the synthesis of 5-amino-substituted [1,2,4]triazolo[1,5-a]pyridines, 6-hydrazinylpyridin-2-amine acts as a direct precursor, reacting with orthoesters or carboxylic acids to form the bicyclic core while leaving the 6-amino group intact [1]. Compared to using 2,6-diaminopyridine, which requires a multi-step sequence (diazotization, reduction to hydrazine, then cyclization) often resulting in cumulative yields below 40%, the direct use of 6-hydrazinylpyridin-2-amine achieves the functionalized core in a single step with typical yields exceeding 75-85% [2].

Evidence DimensionSynthetic steps and cumulative yield to amino-triazolopyridine core
Target Compound Data1 step, >75% yield
Comparator Or Baseline2,6-diaminopyridine (3 steps, <40% yield)
Quantified DifferenceElimination of 2 synthetic steps; ~2-fold increase in cumulative yield
ConditionsStandard cyclocondensation with orthoesters under acidic catalysis

Procuring the pre-formed hydrazinyl-amine precursor drastically reduces labor and reagent costs by shortening the synthetic route to high-value bicyclic scaffolds.

Reactive handles
Head-to-head
2 (target) vs 1 (2‑hydrazinylpyridine)
Enables sequential orthogonal derivatization
Structural analysis from vendor datasheets

Chemoselective Differentiation of Nitrogen Nucleophiles

The distinct nucleophilicity between the hydrazine moiety and the primary amine in 6-hydrazinylpyridin-2-amine allows for highly chemoselective reactions [1]. The alpha-effect renders the hydrazine significantly more nucleophilic, enabling exclusive reaction with electrophiles at the 6-position at lower temperatures (0-20 °C). The remaining 2-amino group can subsequently be engaged in transition-metal-catalyzed cross-coupling (e.g., Buchwald-Hartwig amination) at elevated temperatures (>80 °C). Monofunctional baselines like 2-hydrazinopyridine completely lack this secondary attachment point, restricting the chemical space accessible from the primary scaffold [2].

Evidence DimensionNumber of orthogonal functionalization sites
Target Compound Data2 distinct, chemoselectively addressable sites
Comparator Or Baseline2-hydrazinopyridine (1 site)
Quantified Difference100% increase in direct functionalization vectors
ConditionsSequential electrophilic condensation followed by Pd-catalyzed cross-coupling

The orthogonal reactivity profile allows chemists to rapidly build diverse libraries from a single procured starting material without complex protecting group strategies.

Storage temperature
Head-to-head
Ambient vs 2–8 °C (refrigerated)
Simplifies logistics; no cold chain required
Based on supplier SDS comparison

Hydrogen-Bonding Capacity in Scaffold Design

When incorporated into final active pharmaceutical ingredients (APIs), the exocyclic primary amine derived from 6-hydrazinylpyridin-2-amine serves as a critical hydrogen-bond donor [1]. In kinase inhibitor design, the presence of this extra -NH2 group (compared to scaffolds derived from 2-hydrazinopyridine) frequently provides an additional hinge-binding interaction, which can improve target affinity (IC50) by 10- to 100-fold depending on the specific binding pocket [2].

Evidence DimensionHydrogen bond donor count on the pyridine core
Target Compound Data3 potential H-bond donors (hydrazine -NHNH2 + amine -NH2)
Comparator Or Baseline2-hydrazinopyridine (2 potential H-bond donors)
Quantified DifferenceAddition of 1 primary amine H-bond donor site
ConditionsPhysiological pH binding in kinase ATP-binding pockets

Procuring the dual-substituted precursor is essential when downstream applications require maximal hydrogen-bonding interactions for target affinity.

Purity specification
Cross-study comparable
98 % (target) vs 97–98.9 % (comparator)
Consistent purity supports reliable stoichiometry
Vendor COA data; tighter lot-to-lot control
Antimicrobial class SAR
Class-level
Reported bactericidal / fungicidal precedent in hydrazinopyridines
Supports antimicrobial screening use
Data to verify; no strain‑specific MIC available

Synthesis of Triazolopyridine and Pyrazolopyridine Libraries

This compound is the optimal choice for rapidly generating functionalized fused-heterocyclic scaffolds for high-throughput screening. Its dual functionality allows for direct cyclocondensation to form the bicyclic core while retaining the primary amine for late-stage diversification, bypassing the multi-step functionalization required when starting from simpler pyridine cores [1].

Development of Targeted Kinase Inhibitors

In medicinal chemistry workflows, 6-hydrazinylpyridin-2-amine is procured to build API scaffolds where the retained exocyclic amine is required for critical hinge-region hydrogen bonding in the ATP-binding pocket of target kinases, directly leveraging its superior hydrogen-bonding capacity compared to 2-hydrazinopyridine [2].

Advanced Coordination Ligand Synthesis

For materials science and catalysis, this precursor is utilized to synthesize multidentate ligands for transition metals. The orthogonal reactivity allows for the construction of extended ligand frameworks that utilize both the ring nitrogen and the exocyclic amine/hydrazine groups to form stable, high-denticity complexes [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Orthogonal derivatization for library synthesis
Bifunctional scaffold with sequential reactive handles
Chemoselective functionalization and yield
Coordination chemistry and radiopharmaceutical ligand design
Bidentate chelation potential
Metal complex stability and handling
Antimicrobial screening studies
Hydrazinopyridine scaffold with antimicrobial precedent
SAR validation across Gram‑positive and fungal strains
Computational drug design and ADME modeling
Reported logP and TPSA benchmarks
Batch‑to‑batch physicochemical reproducibility

XLogP3

0.1

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

3

Exact Mass

124.074896272 g/mol

Monoisotopic Mass

124.074896272 g/mol

Heavy Atom Count

9

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